Cas no 2165548-26-3 (benzyl (3R)-3-hydrazinopiperidine-1-carboxylate)
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl (R)-3-hydrazineylpiperidine-1-carboxylate
- benzyl (3R)-3-hydrazinopiperidine-1-carboxylate
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- Inchi: 1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2/t12-/m1/s1
- InChI Key: WYLVTYUQHMXSRI-GFCCVEGCSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CCC[C@@H](NN)C1
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-100MG |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 100MG |
¥ 1,729.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-250MG |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 250MG |
¥ 2,765.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-500MG |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 500MG |
¥ 4,606.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-1G |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 1g |
¥ 6,910.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-5G |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 5g |
¥ 20,730.00 | 2023-03-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00940675-1g |
1-CBZ- 3(R)-hydrazinyl-Piperidine, |
2165548-26-3 | 98% | 1g |
¥9541.0 | 2023-03-18 | |
| Ambeed | A999357-1g |
1-CBZ- 3(R)-hydrazinyl-Piperidine, |
2165548-26-3 | 98% | 1g |
$1390.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-100.0mg |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 100.0mg |
¥1697.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-250.0mg |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 250.0mg |
¥2715.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8149-500.0mg |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate |
2165548-26-3 | 95% | 500.0mg |
¥4523.0000 | 2025-04-11 |
benzyl (3R)-3-hydrazinopiperidine-1-carboxylate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on benzyl (3R)-3-hydrazinopiperidine-1-carboxylate
Introduction to Benzyl (3R)-3-hydrazinopiperidine-1-carboxylate (CAS No. 2165548-26-3)
Benzyl (3R)-3-hydrazinopiperidine-1-carboxylate, with the chemical formula C12H14N4O, is a significant compound in the field of pharmaceutical chemistry. This benzyl (3R)-3-hydrazinopiperidine-1-carboxylate derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure incorporates a hydrazinopiperidine core, which is a key pharmacophore in many bioactive molecules. Its CAS number, 2165548-26-3, uniquely identifies it in scientific literature and databases, facilitating precise referencing and research.
The hydrazinopiperidine moiety is particularly noteworthy for its role in medicinal chemistry. Piperidine derivatives are well-documented for their versatility in modulating biological pathways, making them valuable scaffolds for drug discovery. The presence of a hydrazine group further enhances its reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacological properties. This flexibility has made benzyl (3R)-3-hydrazinopiperidine-1-carboxylate a subject of extensive research, particularly in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in interest for chiral compounds due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (3R) configuration of the piperidine ring in benzyl (3R)-3-hydrazinopiperidine-1-carboxylate underscores its stereochemical specificity, which is crucial for achieving optimal pharmacological outcomes. This chirality has been a focal point in synthetic chemistry, with researchers exploring efficient methods to produce enantiomerically pure forms of this compound.
One of the most compelling aspects of benzyl (3R)-3-hydrazinopiperidine-1-carboxylate is its potential as an intermediate in the synthesis of more complex molecules. The benzyl group provides a handle for further functionalization, enabling the construction of intricate drug candidates. For instance, it can be used to link other pharmacophores or to introduce specific chemical groups that enhance solubility or metabolic stability. Such modifications are essential for optimizing drug-like properties, ensuring that the final therapeutic agent meets stringent pharmacokinetic criteria.
The benzyl (3R)-3-hydrazinopiperidine-1-carboxylate scaffold has also been explored in the context of addressing neurological disorders. Piperidine derivatives are known to interact with various neurotransmitter systems, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The hydrazine group's ability to form hydrogen bonds and coordinate with metal ions further expands its potential applications in neuropharmacology. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, suggesting its utility as a lead compound for novel neuroprotective agents.
Another area where benzyl (3R)-3-hydrazinopiperidine-1-carboxylate shows promise is in antiviral therapy. The compound's structural features allow it to interfere with viral replication mechanisms by inhibiting key enzymes or disrupting protein-protein interactions. Its hydrazinopiperidine core can be designed to target specific viral proteases or polymerases, offering a strategic approach to combat emerging viral threats. Furthermore, its chiral nature ensures that only the active enantiomer contributes to the therapeutic effect, minimizing unwanted side effects.
The synthesis of benzyl (3R)-3-hydrazinopiperidine-1-carboxylate presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and enantiomeric purity. However, advancements in catalytic asymmetric synthesis have provided new avenues for more efficient production. These methods leverage transition metal catalysts and chiral auxiliaries to streamline the synthesis while maintaining high selectivity.
In conclusion, benzyl (3R)-3-hydrazinopiperidine-1-carboxylate represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features, including the hydrazinopiperidine moiety and benzyl group, make it a versatile scaffold for drug development. The compound's stereochemical specificity and potential as an intermediate underscore its importance in medicinal chemistry. As research continues to uncover new therapeutic targets and synthetic strategies, benzyl (3R)-3-hydrazinopiperidine-1-carboxylate is poised to play a significant role in the next generation of pharmaceutical innovations.
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